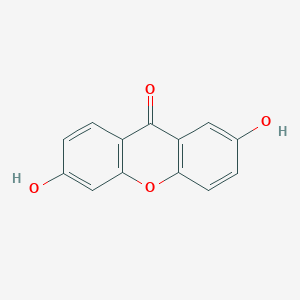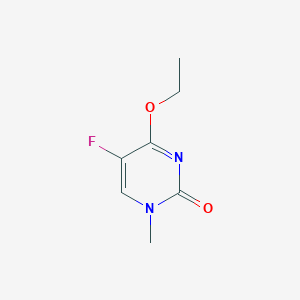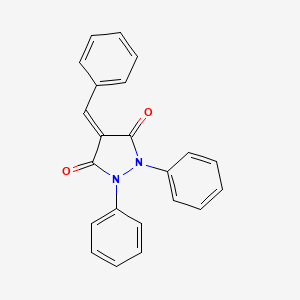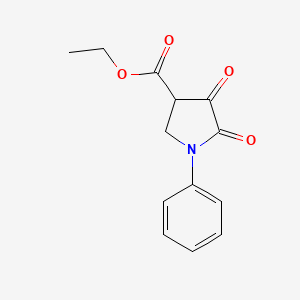
4-Chlorobenzene-1-diazonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorobenzene-1-diazonium bromide is an aromatic diazonium salt with the molecular formula C6H4ClN2Br. It is a derivative of benzene, where a chlorine atom is substituted at the fourth position and a diazonium group is attached to the first position. This compound is a key intermediate in organic synthesis, particularly in the preparation of aryl halides and other substituted aromatic compounds through various reactions such as the Sandmeyer reaction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chlorobenzene-1-diazonium bromide is typically synthesized through the diazotization of 4-chloroaniline. The process involves the following steps:
-
Diazotization Reaction: : 4-Chloroaniline is treated with nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid or sulfuric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt. [ \text{C6H4ClNH2} + \text{HNO2} + \text{HCl} \rightarrow \text{C6H4ClN2}^+ \text{Cl}^- + 2\text{H2O} ]
-
Formation of Diazonium Bromide: : The diazonium chloride formed in the previous step is then treated with a bromide source, such as sodium bromide, to yield this compound. [ \text{C6H4ClN2}^+ \text{Cl}^- + \text{NaBr} \rightarrow \text{C6H4ClN2}^+ \text{Br}^- + \text{NaCl} ]
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but is scaled up to accommodate larger quantities. Continuous flow reactors and automated systems are often employed to ensure precise control over reaction conditions and to enhance safety, given the potentially hazardous nature of diazonium salts.
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorobenzene-1-diazonium bromide undergoes several types of chemical reactions, including:
-
Substitution Reactions: : The diazonium group can be replaced by various nucleophiles through reactions such as the Sandmeyer reaction, leading to the formation of aryl halides, cyanides, and other substituted aromatic compounds. [ \text{C6H4ClN2}^+ \text{Br}^- + \text{CuBr} \rightarrow \text{C6H4ClBr} + \text{N2} ]
-
Coupling Reactions: : The diazonium group can couple with aromatic compounds such as phenols and amines to form azo compounds, which are valuable in dye synthesis. [ \text{C6H4ClN2}^+ \text{Br}^- + \text{C6H5OH} \rightarrow \text{C6H4ClN=N-C6H4OH} + \text{HBr} ]
Common Reagents and Conditions
Copper(I) Bromide (CuBr): Used in the Sandmeyer reaction to replace the diazonium group with a bromine atom.
Phenol: Used in coupling reactions to form azo compounds.
Sodium Nitrite (NaNO2) and Hydrochloric Acid (HCl): Used to generate nitrous acid for the diazotization reaction.
Major Products
4-Chlorobromobenzene: Formed through the Sandmeyer reaction.
4-Chloroazobenzene: Formed through coupling reactions with phenol.
Aplicaciones Científicas De Investigación
4-Chlorobenzene-1-diazonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds, including aryl halides, azo dyes, and other substituted benzenes.
Biology: Diazonium salts are used in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: Azo compounds derived from diazonium salts are used in pharmaceuticals and as diagnostic agents.
Industry: It is used in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The primary mechanism of action for 4-chlorobenzene-1-diazonium bromide involves the formation of reactive intermediates that facilitate substitution and coupling reactions In the Sandmeyer reaction, the diazonium group is replaced by a nucleophile (eg, bromide ion) through a radical mechanism involving copper(I) catalysts
Comparación Con Compuestos Similares
4-Chlorobenzene-1-diazonium bromide can be compared with other diazonium salts such as:
Benzenediazonium Chloride: Similar in structure but lacks the chlorine substituent on the benzene ring.
4-Bromobenzene-1-diazonium Chloride: Similar but has a bromine substituent instead of chlorine.
4-Iodobenzene-1-diazonium Chloride: Similar but has an iodine substituent instead of chlorine.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the diazonium and chlorine groups, which can influence the electronic properties and reactivity of the compound.
Propiedades
Número CAS |
2185-89-9 |
|---|---|
Fórmula molecular |
C6H4BrClN2 |
Peso molecular |
219.46 g/mol |
Nombre IUPAC |
4-chlorobenzenediazonium;bromide |
InChI |
InChI=1S/C6H4ClN2.BrH/c7-5-1-3-6(9-8)4-2-5;/h1-4H;1H/q+1;/p-1 |
Clave InChI |
ZBCUUURODFMTBQ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1[N+]#N)Cl.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)


![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1A)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-2-thiazolamine](/img/structure/B14746690.png)
![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
amino}methyl)biphenyl-2-ol](/img/structure/B14746698.png)



![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane](/img/structure/B14746729.png)
![Benzo[e]indeno[2,1-b]azepine](/img/structure/B14746730.png)
![4-Methyl-N-[1-(morpholin-4-yl)-2-phenylethylidene]benzene-1-sulfonamide](/img/structure/B14746732.png)
